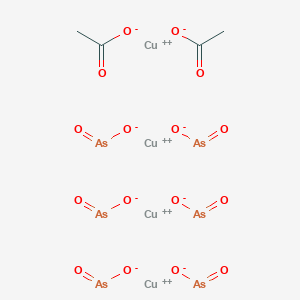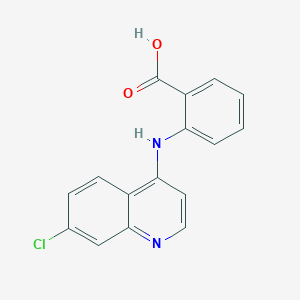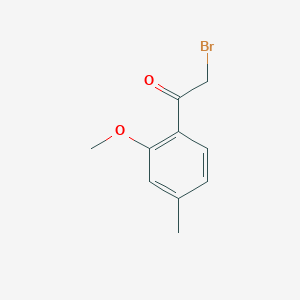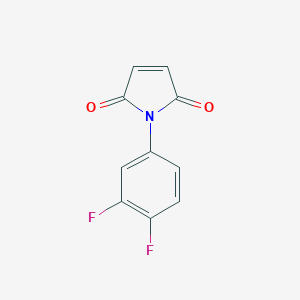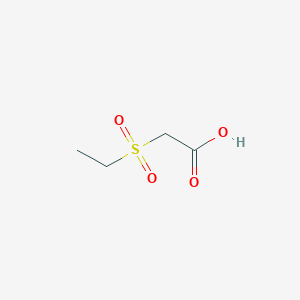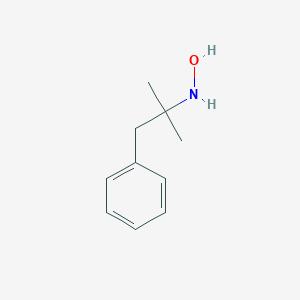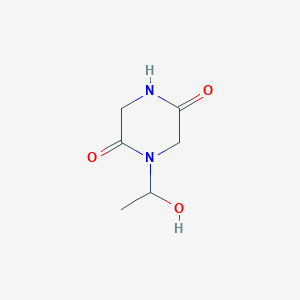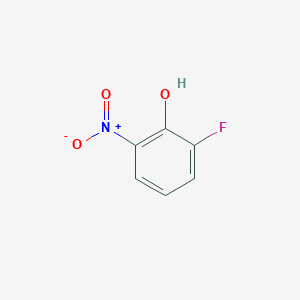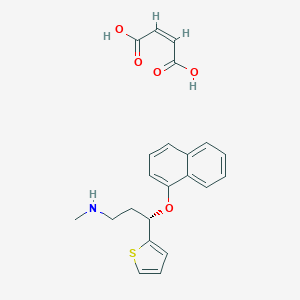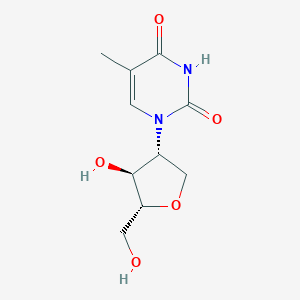
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol (ATA) is a naturally occurring compound that has gained attention in scientific research due to its potential therapeutic properties. ATA is a derivative of thymidine, a nucleoside that is essential for DNA replication and repair. ATA has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol is not fully understood. However, it has been proposed that 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol may interfere with the DNA synthesis and repair pathways in cancer cells, leading to cell death. 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has also been shown to activate the caspase cascade, a series of proteases that play a key role in apoptosis.
Effets Biochimiques Et Physiologiques
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has also been found to inhibit the replication of several viruses, including HIV and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol is that it is relatively easy to synthesize, making it readily available for laboratory studies. However, one limitation is that 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol is not very stable and can degrade over time, which may affect its activity.
Orientations Futures
There are several potential future directions for research on 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol. One area of interest is the development of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol-based therapies for cancer. Further studies are needed to determine the optimal dosing and delivery methods for 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol in order to maximize its anti-tumor effects. Another area of interest is the investigation of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol's potential as an anti-viral agent. Studies are needed to determine the mechanisms by which 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol inhibits viral replication and to identify the viruses that are most susceptible to 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol. Additionally, further studies are needed to investigate the potential of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol as an anti-inflammatory agent.
Méthodes De Synthèse
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol can be synthesized through a multi-step process starting from thymidine. The first step involves the removal of the 5'-hydroxyl group of thymidine, followed by the protection of the 3'-hydroxyl group. The resulting compound is then subjected to an anhydro-elimination reaction, resulting in the formation of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol.
Applications De Recherche Scientifique
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has been studied extensively for its anti-tumor properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer. 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has also been found to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Propriétés
Numéro CAS |
140623-93-4 |
|---|---|
Nom du produit |
1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol |
Formule moléculaire |
C10H14N2O5 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
1-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-2-12(10(16)11-9(5)15)6-4-17-7(3-13)8(6)14/h2,6-8,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-,8+/m1/s1 |
Clé InChI |
PVDLLCLDSAFEFJ-PRJMDXOYSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@@H]2CO[C@@H]([C@H]2O)CO |
SMILES |
CC1=CN(C(=O)NC1=O)C2COC(C2O)CO |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2COC(C2O)CO |
Synonymes |
1,4-ANHYDRO-2-DEOXY-2-(THYMIN-1-YL)-D-ARABINITOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



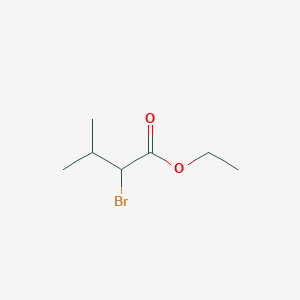
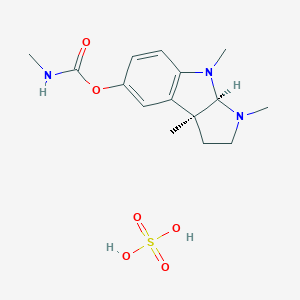
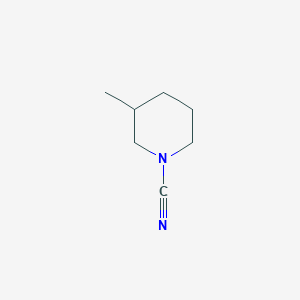
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
